molecular formula C14H19N3 B14915758 n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline

Cat. No.: B14915758
M. Wt: 229.32 g/mol
InChI Key: IZKULNPFEDPHMV-UHFFFAOYSA-N
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Description

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline typically involves the reaction of 4-isopropylaniline with 2-bromoethyl pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in cancer therapy, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

  • n-(2-(1h-Pyrazol-1-yl)phenyl)-picolinamide
  • n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methylbenzeneamine
  • n-(2-(1h-Pyrazol-1-yl)ethyl)-4-tert-butylaniline

Comparison: Compared to similar compounds, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. Additionally, the isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

4-propan-2-yl-N-(2-pyrazol-1-ylethyl)aniline

InChI

InChI=1S/C14H19N3/c1-12(2)13-4-6-14(7-5-13)15-9-11-17-10-3-8-16-17/h3-8,10,12,15H,9,11H2,1-2H3

InChI Key

IZKULNPFEDPHMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCN2C=CC=N2

Origin of Product

United States

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